molecular formula C6H6ClNO B1367268 6-Chloro-5-methylpyridin-3-ol CAS No. 54232-03-0

6-Chloro-5-methylpyridin-3-ol

Cat. No.: B1367268
CAS No.: 54232-03-0
M. Wt: 143.57 g/mol
InChI Key: UGDSWVXJJFIVAH-UHFFFAOYSA-N
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Description

6-Chloro-5-methylpyridin-3-ol: is a heterocyclic organic compound with the molecular formula C6H6ClNO It is a derivative of pyridine, characterized by the presence of a chlorine atom at the 6th position, a methyl group at the 5th position, and a hydroxyl group at the 3rd position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-5-methylpyridin-3-ol can be achieved through various methods. One common approach involves the chlorination of 5-methylpyridin-3-ol using a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or distillation.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, is crucial for efficient production. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is often considered to enhance the sustainability of the process.

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-5-methylpyridin-3-ol undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The compound can be reduced to form 6-chloro-5-methylpyridin-3-amine using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetonitrile), and catalysts (e.g., palladium, copper).

    Oxidation Reactions: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., water, acetone).

    Reduction Reactions: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride), solvents (e.g., tetrahydrofuran, ethanol).

Major Products Formed:

    Substitution Reactions: Derivatives with different functional groups replacing the chlorine atom.

    Oxidation Reactions: 6-Chloro-5-methylpyridin-3-one.

    Reduction Reactions: 6-Chloro-5-methylpyridin-3-amine.

Scientific Research Applications

Chemistry: 6-Chloro-5-methylpyridin-3-ol is used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and dyes.

Biology: In biological research, this compound is utilized in the study of enzyme inhibition and receptor binding. Its structural features make it a valuable tool for probing the interactions between small molecules and biological macromolecules.

Medicine: this compound has potential applications in medicinal chemistry, particularly in the design and development of new therapeutic agents. Its derivatives may exhibit antimicrobial, anti-inflammatory, or anticancer properties.

Industry: In the industrial sector, this compound is employed in the manufacture of specialty chemicals and materials. It is also used as a precursor in the production of polymers and resins.

Mechanism of Action

The mechanism of action of 6-Chloro-5-methylpyridin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine and hydroxyl groups play a crucial role in binding to these targets, influencing the compound’s biological activity. For instance, the hydroxyl group may form hydrogen bonds with amino acid residues in the active site of an enzyme, while the chlorine atom may participate in hydrophobic interactions.

Comparison with Similar Compounds

  • 2-Chloro-5-methylpyridin-3-ol
  • 4-Chloro-5-methylpyridin-3-ol
  • 6-Bromo-5-methylpyridin-3-ol

Comparison: 6-Chloro-5-methylpyridin-3-ol is unique due to the specific positioning of the chlorine and methyl groups on the pyridine ring. This arrangement influences its reactivity and interaction with other molecules. Compared to its analogs, such as 2-Chloro-5-methylpyridin-3-ol and 4-Chloro-5-methylpyridin-3-ol, the 6-chloro derivative may exhibit different chemical and biological properties, making it a distinct compound for various applications.

Properties

IUPAC Name

6-chloro-5-methylpyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNO/c1-4-2-5(9)3-8-6(4)7/h2-3,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGDSWVXJJFIVAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30511472
Record name 6-Chloro-5-methylpyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30511472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54232-03-0
Record name 6-Chloro-5-methylpyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30511472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-chloro-5-methylpyridin-3-ol
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Synthesis routes and methods I

Procedure details

To a solution of boron trifluoride diethyl etherate (5.8 mL, 47.5 nmmol) in DME (18 mL) at -14° C. was added dropwise a solution of 5-amino-2-chloro-3-methylpyridine (4.5 g, 31.7 mmol) in DME (60 mL). The mixture was stirred for 15 minutes and then a solution of t-butyl nitrite (4.5 mL, 38 mmol) in DME (60 mL) was added dropwise. The mixture was stirred for 1 hour at 0° C., then pentane (100 mL) was added to give a solid. The solid was collected by filtration and dried to give the title compound (6.9 g): 1H NMR (MeOH-d4, 300 MHz) δ 2.58 (s, 3H), 8.86 (d, J=2.1 Hz, 1H), 9.41 (d, J=2.4 Hz, 1H).
Quantity
5.8 mL
Type
reactant
Reaction Step One
Quantity
4.5 g
Type
reactant
Reaction Step One
Name
Quantity
18 mL
Type
solvent
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
4.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
60 mL
Type
solvent
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Potassium carbonate (1.10 g, 0.0081 mol) was added to a stirred solution of 6-chloro-5-methylpyridine-3-yl acetate (750 mg, 0.004 mol) in MeOH (15 mL) at ambient temperature. The reaction mixture was stirred for 1 h at ambient temperature. The reaction mixture was concentrated under reduced pressure and the residue was diluted with minimum amounts of water and neutralized with 1N HCl (15 mL). After neutralization, the solution was extracted with ethyl acetate (2×100 mL). The combined organic layers were washed with brine, dried over anhydrous sodium sulfate and concentrated to give 6-chloro-5-methylpyridine-3-ol as an off white solid (500 mg, 89%). MS m/z=143.01 [M+H]+.
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
750 mg
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

2-Chloro-3-methyl-5-nitro-pyridine (2 g, 11.6 mmol) and SnCl2.(H2O)2 (7.86 g, 34.8 mmol) are refluxed in MeOH overnight. After cooled down, the mixture is diluted with ethyl acetate, washed with water, brine, dried over MgSO4, concentrated and purified by column chromatography to afford 6-chloro-5-methyl-pyridin-3-ylamine (1.7 g). To the solution of 6-chloro-5-methyl-pyridin-3-ylamine (1.7 g, 11.6 mmol) in 1N HCl is added the solution of NaNO2 (960 mg, 13.92 mmol) in water (10 ml) slowly at 0° C. After the addition, the solution is stirred for 20 min and then heated to 90° C. for 30 min. The solution is cooled down, quenched with K2CO3, extracted with ether, dried over MgSO4, and purified by column chromatography to afford the titled compound (560 mg) as a yellow solid.
Quantity
1.7 g
Type
reactant
Reaction Step One
Name
Quantity
960 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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